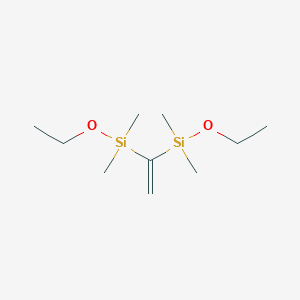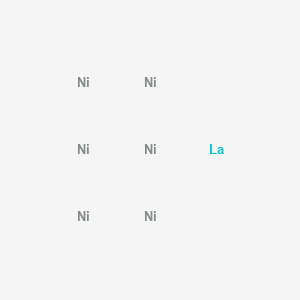
Lanthanum--nickel (1/6)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum–nickel (1/6), also known as lanthanum pentanickel, is an intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. It has the chemical formula LaNi₅ and is known for its hexagonal crystal structure, which belongs to the CaCu₅ type. This compound is notable for its hydrogen storage capacity and its use in various catalytic applications .
准备方法
Synthetic Routes and Reaction Conditions
Lanthanum–nickel (1/6) can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct reaction of lanthanum and nickel metals at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The reaction can be represented as:
La+5Ni→LaNi5
The reaction is carried out at temperatures ranging from 800°C to 1000°C .
Industrial Production Methods
Industrial production of lanthanum–nickel (1/6) often involves the use of high-purity lanthanum and nickel powders. These powders are mixed in stoichiometric ratios and subjected to high-temperature sintering. The sintering process is conducted in a controlled atmosphere to ensure the purity of the final product. The resulting alloy is then cooled and processed into the desired form .
化学反应分析
Types of Reactions
Lanthanum–nickel (1/6) undergoes several types of chemical reactions, including:
Hydrogenation: It can absorb hydrogen to form hydrides, such as LaNi₅H₆.
Oxidation: It can be oxidized by air at temperatures above 200°C.
Acid Reactions: It reacts with acids like hydrochloric acid, sulfuric acid, and nitric acid at temperatures above 20°C.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas at slightly elevated pressures and low temperatures.
Oxidation: Exposure to air or oxygen at high temperatures.
Acid Reactions: Concentrated acids at room temperature or slightly elevated temperatures.
Major Products Formed
Hydrogenation: Lanthanum–nickel hydride (LaNi₅H₆).
Oxidation: Lanthanum oxide and nickel oxide.
Acid Reactions: Lanthanum salts and nickel salts.
科学研究应用
Lanthanum–nickel (1/6) has a wide range of scientific research applications, including:
Hydrogen Storage: It is used as a hydrogen storage material due to its ability to absorb and release hydrogen efficiently.
Catalysis: It serves as a catalyst in hydrogenation reactions and other chemical processes.
Electrochemical Applications: It is used in the development of electrodes for batteries and fuel cells.
Magnetic Materials:
作用机制
The mechanism by which lanthanum–nickel (1/6) exerts its effects is primarily related to its ability to interact with hydrogen. The compound can absorb hydrogen to form hydrides, which can then release hydrogen under specific conditions. This reversible hydrogen absorption and desorption process is facilitated by the unique crystal structure of the compound, which provides suitable sites for hydrogen atoms to occupy .
相似化合物的比较
Similar Compounds
Lanthanum–nickel (2/7): Another intermetallic compound with a different stoichiometric ratio.
Lanthanum–nickel (1/2): A compound with a higher nickel content.
Lanthanum–nickel (3/1): A compound with a higher lanthanum content.
Uniqueness
Lanthanum–nickel (1/6) is unique due to its high hydrogen storage capacity and its specific crystal structure, which allows for efficient hydrogen absorption and desorption. This makes it particularly valuable for applications in hydrogen storage and catalysis .
属性
CAS 编号 |
380650-54-4 |
|---|---|
分子式 |
LaNi6 |
分子量 |
491.07 g/mol |
IUPAC 名称 |
lanthanum;nickel |
InChI |
InChI=1S/La.6Ni |
InChI 键 |
ZHVXSJYAKXKJGB-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[La] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
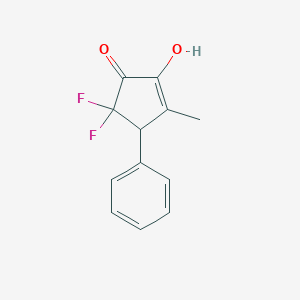
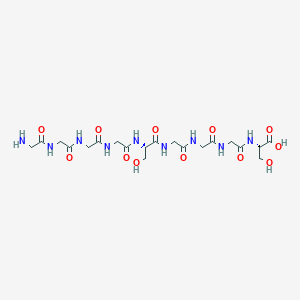
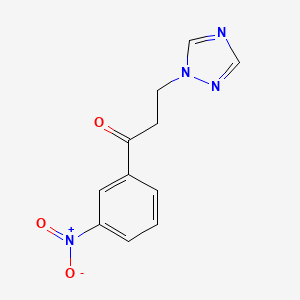
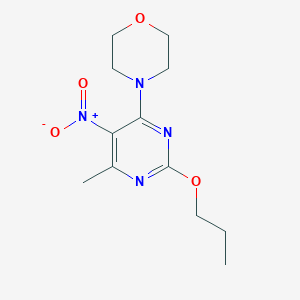
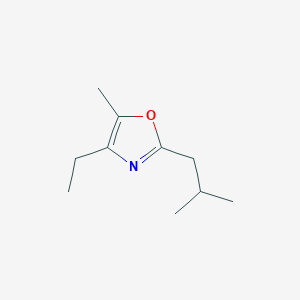
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
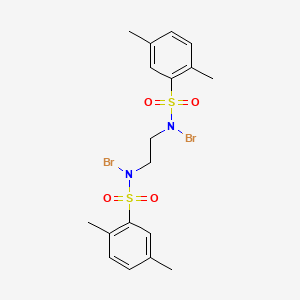
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
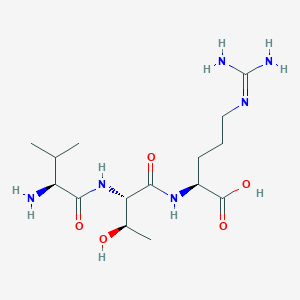
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
